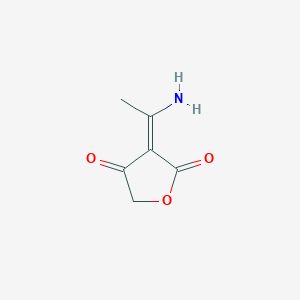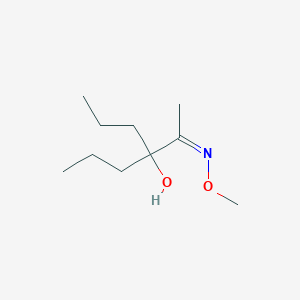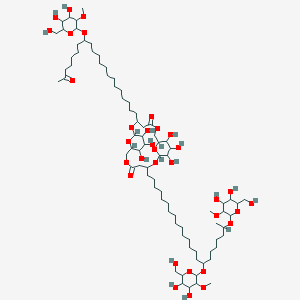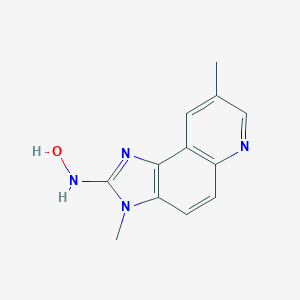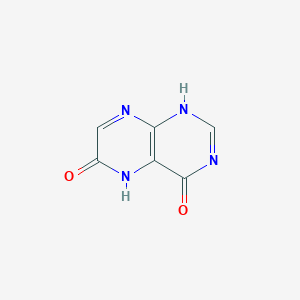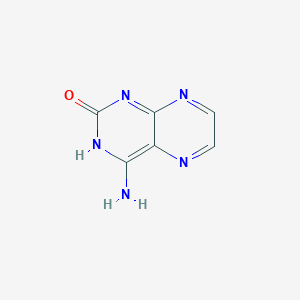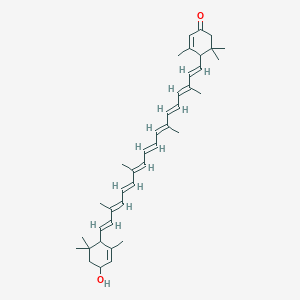
N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate, also known as 2C-H-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent psychedelic effects. However,
Mecanismo De Acción
N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. When this compound binds to the 5-HT2A receptor, it activates the receptor to a lesser degree than a full agonist such as LSD. This results in a less intense psychedelic experience compared to LSD. However, this compound has been shown to have a higher affinity for the 5-HT2A receptor than other psychedelics such as psilocybin and DMT.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects. It has also been shown to increase heart rate and blood pressure, which may be dangerous in individuals with pre-existing cardiovascular conditions. Additionally, this compound has been shown to produce vasoconstriction, which may lead to tissue damage in the extremities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate in lab experiments is its potent psychedelic effects, which may allow researchers to study the neural mechanisms underlying altered states of consciousness. However, one limitation is its potential for cardiovascular side effects, which may limit its use in certain studies.
Direcciones Futuras
For research on N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate may include studying its effects on different subtypes of the serotonin receptor, as well as its potential therapeutic applications in treating psychiatric disorders such as depression and anxiety. Additionally, research may focus on developing safer analogs of this compound with fewer cardiovascular side effects.
Métodos De Síntesis
The synthesis method of N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate involves the reaction of 2,5-dimethoxyphenethylamine with 4-fluoro-2-nitrobenzaldehyde to form 2-(4-fluoro-2-nitrophenyl)-2-methoxyethylamine. This intermediate is then reduced with sodium borohydride to form N-(2-bis(4-fluorophenyl)methoxy)ethylamine. The final step involves the reaction of N-(2-bis(4-fluorophenyl)methoxy)ethylamine with 2-phenylethylamine to form this compound.
Aplicaciones Científicas De Investigación
N-(2-Bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate has been used in scientific research to study its effects on the central nervous system. It acts as a partial agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of hallucinogens. Studies have shown that this compound produces potent psychedelic effects such as visual hallucinations, altered perception of time and space, and ego dissolution. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects.
Propiedades
Número CAS |
140890-71-7 |
|---|---|
Fórmula molecular |
C22H39ClN2O6S |
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine |
InChI |
InChI=1S/C23H23F2NO.C4H4O4/c1-2-26(15-14-18-6-4-3-5-7-18)27-17-20-10-13-22(25)16-23(20)19-8-11-21(24)12-9-19;5-3(6)1-2-4(7)8/h3-13,16H,2,14-15,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
GMPALWBPFJCWPO-BTJKTKAUSA-N |
SMILES isomérico |
CCN(CCC1=CC=CC=C1)OCC2=C(C=C(C=C2)F)C3=CC=C(C=C3)F.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCN(CCC1=CC=CC=C1)OCC2=C(C=C(C=C2)F)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCN(CCC1=CC=CC=C1)OCC2=C(C=C(C=C2)F)C3=CC=C(C=C3)F.C(=CC(=O)O)C(=O)O |
Sinónimos |
N-(2-bis(4-fluorophenyl)methoxy)ethyl-(2-phenyl)ethylamine maleate VUF 8929 VUF-8929 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



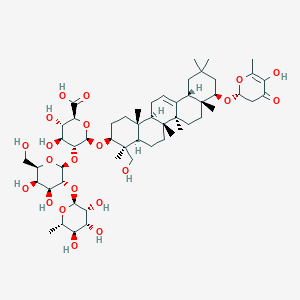
![4-(2-Bromopropanoyl)-10,10-dimethyl-3-thia-4-azatricyclo[5.2.1.0~1,5~]decane 3,3-dioxide](/img/structure/B232607.png)
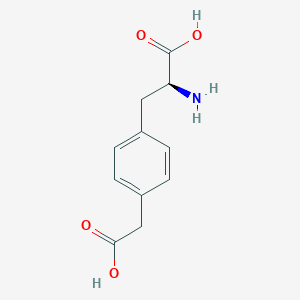

![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)
